Tfmb-R-2-HG -

Tfmb-R-2-HG

Catalog Number: EVT-10901929
CAS Number:
Molecular Formula: C13H11F3O4
Molecular Weight: 288.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is primarily derived from the enzymatic activity of mutant isocitrate dehydrogenase enzymes, specifically the R132H mutation in IDH1 and similar mutations in IDH2. These mutations enable the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, leading to an accumulation of this oncometabolite in tumor cells. Tfmb-R-2-hydroxyglutarate can be synthesized through chemical methods that involve esterification processes using the appropriate precursors.

Classification

Tfmb-R-2-hydroxyglutarate falls under the category of organic compounds known as hydroxy acids. It is specifically classified as a ketone due to its structural features, which include a hydroxyl group attached to a carbon atom adjacent to a carbonyl group. This classification is significant for understanding its reactivity and interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of Tfmb-R-2-hydroxyglutarate typically involves esterification reactions. One common method includes the reaction of 2-hydroxyglutarate with a suitable alcohol in the presence of an acid catalyst. This process can be optimized by adjusting reaction conditions such as temperature, time, and catalyst concentration to maximize yield.

Technical Details

The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm the formation of the desired ester product. The reaction may also involve purification steps to isolate Tfmb-R-2-hydroxyglutarate from unreacted starting materials and by-products.

Molecular Structure Analysis

Structure

Tfmb-R-2-hydroxyglutarate has a molecular structure characterized by its ester functional group and a hydroxy group. The compound's structural formula can be represented as follows:

C6H9O5\text{C}_6\text{H}_9\text{O}_5

Data

The molecular weight of Tfmb-R-2-hydroxyglutarate is approximately 175.14 g/mol. Its structural features influence its solubility and reactivity, making it an interesting subject for further biochemical studies.

Chemical Reactions Analysis

Reactions

Tfmb-R-2-hydroxyglutarate can undergo various chemical reactions typical for esters, including hydrolysis, where it reacts with water to regenerate 2-hydroxyglutarate and the corresponding alcohol. This reaction can be catalyzed by acids or bases and is significant for understanding its stability and behavior in biological systems.

Technical Details

The kinetics of hydrolysis can be studied under different pH conditions to determine the stability of Tfmb-R-2-hydroxyglutarate in physiological environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the reaction mechanisms involved.

Mechanism of Action

Process

The mechanism through which Tfmb-R-2-hydroxyglutarate exerts its effects primarily involves its role as a competitive inhibitor of alpha-ketoglutarate-dependent enzymes. By mimicking alpha-ketoglutarate, it interferes with normal metabolic processes, leading to altered cellular functions.

Data

Studies have shown that elevated levels of 2-hydroxyglutarate can lead to epigenetic changes in tumor cells by inhibiting dioxygenases involved in DNA demethylation, thereby promoting oncogenic pathways. This mechanism highlights its potential as both a biomarker and therapeutic target in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

Tfmb-R-2-hydroxyglutarate is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol, which facilitates its use in biological assays.

Chemical Properties

The compound exhibits typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions. Its stability can vary based on environmental factors such as pH and temperature.

Applications

Scientific Uses

Tfmb-R-2-hydroxyglutarate has several applications in scientific research, particularly in cancer biology. It serves as a valuable tool for studying metabolic pathways altered by IDH mutations and their implications for tumorigenesis. Additionally, it may have potential therapeutic applications due to its ability to modulate enzyme activity involved in cancer metabolism.

Molecular Mechanisms of TFMB-(R)-2-HG in Oncogenic Transformation

Role in Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

TFMB-(R)-2-hydroxyglutarate (TFMB-(R)-2-HG) functions as a potent competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases due to its striking structural similarity to α-KG. This oncometabolite differs from α-KG solely by the reduction of the C2 carbonyl group to a hydroxyl group, enabling it to occupy the α-KG binding pocket within these enzymes while preventing their normal catalytic function [1] [5]. The resultant inhibition disrupts numerous cellular processes, including epigenetic regulation, hypoxia sensing, and collagen maturation, which collectively contribute to oncogenic transformation.

Structural Basis for KDM5 Histone Lysine Demethylase Inhibition

The inhibition of KDM5 histone lysine demethylases by TFMB-(R)-2-HG exemplifies its targeted impact on epigenetic regulators. KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D) catalyze the demethylation of tri- and di-methylated histone H3 lysine 4 (H3K4me3/2), modifications generally associated with active gene transcription. Structural analyses reveal that TFMB-(R)-2-HG binds the catalytic Jumonji C (JmjC) domain of KDM5 enzymes with high affinity, displacing α-KG through competitive occupation of its binding site [2]. This interaction is stabilized by hydrogen bonding between the C2 hydroxyl group of TFMB-(R)-2-HG and key residues (e.g., Asn167, Tyr171 in KDM5A) within the enzyme's active site. The binding induces a conformational change that prevents oxygen activation—a critical step in the demethylation reaction. Consequently, accumulated H3K4me3 alters chromatin accessibility and promotes a transcriptional program conducive to cellular transformation, particularly in isocitrate dehydrogenase (IDH)-mutant acute myeloid leukemia and glioma models [2].

Differential Effects on TET2 versus JmjC-KDM Enzyme Families

TFMB-(R)-2-HG exhibits markedly different inhibitory potencies across α-KG-dependent dioxygenase families. While it inhibits both the ten-eleven translocation 2 (TET2) DNA demethylase and JmjC-domain containing histone demethylases (JmjC-KDMs), its half-maximal inhibitory concentration (IC₅₀) for TET2 (~5 millimolar) is significantly higher than for several JmjC-KDMs, including KDM5 enzymes (IC₅₀ = 0.1–1 millimolar) [1] [6]. This differential susceptibility arises from structural variations in the catalytic pockets. TET2 possesses a more spacious α-KG binding pocket that accommodates TFMB-(R)-2-HG less efficiently than the narrower pockets of KDM5 enzymes. Consequently, TFMB-(R)-2-HG concentrations sufficient to induce cellular transformation (0.8–2 millimolar) in models like TF-1 erythroleukemia cells significantly inhibit KDM5 demethylases without substantially suppressing global 5-hydroxymethylcytosine (5hmC) levels—a biomarker of TET activity [1]. This selectivity suggests that JmjC-KDM inhibition, particularly of the KDM5 family, may be a primary driver of early oncogenic events in TFMB-(R)-2-HG-exposed cells.

Table 1: Inhibitory Potency of TFMB-(R)-2-HG on Select α-KG-Dependent Dioxygenases

EnzymeEnzyme ClassPrimary FunctionReported IC₅₀/Ki for (R)-2-HGBiological Consequence of Inhibition
KDM5A (JARID1A)JmjC histone demethylaseH3K4me3/2 demethylation0.1–0.5 millimolarH3K4 hypermethylation, altered gene expression
KDM4A (JMJD2A)JmjC histone demethylaseH3K9me3/me2 demethylation15–30 micromolarH3K9 hypermethylation, heterochromatin disruption
TET2DNA dioxygenase5-methylcytosine oxidation~5 millimolarDNA hypermethylation (CIMP phenotype)
PHD2 (EGLN1)Prolyl hydroxylaseHIF-1α hydroxylation/degradation> 5 millimolarHIF-1α stabilization, pseudohypoxic signaling
FTORNA demethylasem6A RNA demethylation~7.4 micromolarAltered RNA stability/translation

Epigenetic Dysregulation in IDH-Mutant Cancers

The inhibition of α-KG-dependent dioxygenases by TFMB-(R)-2-HG orchestrates extensive epigenetic reprogramming, a hallmark of IDH-mutant malignancies. This reprogramming establishes a permissive environment for oncogenic transformation by silencing tumor suppressors and locking cells in undifferentiated states.

H3K4 Methylation Dynamics and Cellular Transformation

Sustained inhibition of KDM5 demethylases by TFMB-(R)-2-HG leads to pervasive accumulation of H3K4me3 marks across the genome. H3K4me3 is typically associated with active promoters, but its abnormal persistence causes dysfunctional gene activation and silencing. In IDH1-mutant glioma cells and TFMB-(R)-2-HG-treated TF-1 hematopoietic cells, genome-wide analyses reveal elevated H3K4me3 at promoters of developmental transcription factors (e.g., HOX genes) and cell cycle regulators [2]. This hypermethylation correlates with their aberrant expression, promoting stem-like properties and proliferation. Crucially, genetic depletion of KDM5A, KDM5C, or KDM5D using short hairpin RNA (shRNA) recapitulates the cytokine-independent growth and differentiation blockade induced by TFMB-(R)-2-HG, confirming KDM5 inhibition as a primary mechanism for this epigenetic-driven transformation [2]. The accumulation of H3K4me3 further collaborates with other histone modifications altered by JmjC-KDM inhibition (e.g., increased H3K27me3 due to EZH2 activity), creating a repressive chromatin landscape that silences differentiation genes.

Synergistic Interactions with DNA Hydroxymethylation Pathways

TFMB-(R)-2-HG-mediated inhibition establishes synergistic crosstalk between histone and DNA methylation machineries. While lower concentrations of TFMB-(R)-2-HG primarily affect histone demethylases, higher concentrations also inhibit TET enzymes, reducing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). The resultant global loss of 5hmC synergizes with H3K4me3 dysregulation to enforce a hypermethylated epigenome [1] [3]. This synergy manifests most prominently in the establishment of the glioma-CpG island methylator phenotype (G-CIMP), a defining feature of IDH-mutant gliomas. G-CIMP involves hypermethylation of thousands of gene promoters, including tumor suppressors like CDKN2A and MGMT. Mechanistically, impaired TET2 activity prevents the demethylation of DNA, while KDM5 inhibition alters histone marks that guide DNA methyltransferases (DNMTs). This dual perturbation stabilizes a repressive chromatin state that maintains cells in a progenitor-like, transformation-prone state and cooperates with other oncogenic hits [1] [3].

Metabolic Reprogramming via Transaminase Inhibition

Beyond epigenetic modulation, TFMB-(R)-2-HG directly reshapes cellular metabolism by targeting key aminotransferases. This inhibition creates metabolic vulnerabilities and dependencies that cancer cells exploit to sustain growth.

Suppression of Branched-Chain Amino Acid Transaminase 1 and 2 Activity and Glutamate Biosynthesis

TFMB-(R)-2-HG acts as a potent inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1 and BCAT2), enzymes critical for nitrogen metabolism and glutamate biosynthesis. BCAT1/2 catalyze the transfer of α-amino groups from branched-chain amino acids (leucine, isoleucine, valine) to α-KG, generating glutamate and branched-chain α-keto acids. Structural studies show TFMB-(R)-2-HG competitively binds the active site of BCAT1/2, displacing α-KG and effectively blocking transamination [2]. This inhibition has profound metabolic consequences: Depleted intracellular glutamate pools impair synthesis of glutathione (a major antioxidant) and reduce availability of nitrogen donors for nucleotide synthesis. Consequently, TFMB-(R)-2-HG-exposed IDH-mutant glioma cells exhibit increased reactive oxygen species and oxidative stress, alongside reduced proliferation in vitro under conditions of limited glutamate availability. This metabolic vulnerability is exploited by IDH-mutant cells through adaptive mechanisms.

Compensatory Dependence on Glutaminase in IDH-Mutant Gliomas

To overcome glutamate deficiency induced by BCAT1/2 inhibition, IDH-mutant glioma cells upregulate glutaminase (GLS)-dependent anaplerosis. Glutaminase converts glutamine to glutamate, bypassing the BCAT pathway. In patient-derived IDH-mutant glioma cells and xenograft models, TFMB-(R)-2-HG accumulation correlates with increased expression and activity of glutaminase isozymes (GLS1/KGA, GLS2/GAB) [2]. This creates a critical metabolic dependency: Pharmacological inhibition of glutaminase using compounds like CB-839 drastically reduces viability and proliferation of IDH-mutant glioma cells, while leaving IDH-wildtype cells relatively unaffected. This dependency arises because TFMB-(R)-2-HG simultaneously suppresses the BCAT pathway and impairs mitochondrial function (via inhibition of other α-KGDDs), forcing reliance on glutaminolysis for glutamate, tricarboxylic acid (TCA) cycle replenishment, and redox homeostasis.

Table 2: Metabolic Consequences of TFMB-(R)-2-HG-Induced BCAT1/2 Inhibition and Glutaminase Dependency

Metabolic EffectConsequenceCompensatory MechanismTherapeutic Implication
Reduced BCAT1/2 activityDepleted intracellular glutamate poolsUpregulation of glutaminase (GLS1/2)Glutaminase inhibitors selectively target IDH-mutant cells
Impaired glutathione synthesisIncreased oxidative stress (ROS accumulation)Activation of NRF2 antioxidant pathwayROS-inducing therapies may show increased efficacy
Limited α-KG productionReduced TCA cycle fluxIncreased glutamine anaplerosisTargeting glutamine import (ASCT2 inhibitors)
Altered nitrogen metabolismReduced nucleotide synthesis precursorsEnhanced salvage pathway activityAntimetabolites (e.g., methotrexate) may be synergistic
Accumulated branched-chain AAsPotential mTORC1 activationIncreased consumption via alternative pathwaysmTOR inhibitors may show context-dependent effects

This multifaceted metabolic reprogramming illustrates how TFMB-(R)-2-HG not only drives transformation through epigenetic mechanisms but also rewires core metabolism to establish targetable dependencies. The compensatory reliance on glutaminase represents a critical metabolic vulnerability for therapeutic exploitation in IDH-mutant cancers.

Properties

Product Name

Tfmb-R-2-HG

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 5-oxooxolane-2-carboxylate

Molecular Formula

C13H11F3O4

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2

InChI Key

UXTLNUGKDZMPTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.